5-Aminocarbonylpyridine-2-boronic acid
Overview
Description
5-Aminocarbonylpyridine-2-boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminocarbonylpyridine-2-boronic acid typically involves the reaction of 5-aminocarbonylpyridine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 5-aminocarbonylpyridine using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is often employed to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Aminocarbonylpyridine-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products are substituted pyridine derivatives.
Scientific Research Applications
5-Aminocarbonylpyridine-2-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Aminocarbonylpyridine-2-boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura coupling . This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The amino group can also participate in nucleophilic substitution reactions, forming various derivatives .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the pyridine ring and amino group.
2-Pyridylboronic Acid: Similar in structure but lacks the amino group.
3-Aminocarbonylpyridine-2-boronic Acid: Similar in structure but with the amino group at a different position.
Uniqueness
5-Aminocarbonylpyridine-2-boronic acid is unique due to the presence of both the boronic acid group and the amino group on the pyridine ring. This combination allows for versatile reactivity and the formation of complex molecules through various chemical reactions .
Properties
IUPAC Name |
(5-carbamoylpyridin-2-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O3/c8-6(10)4-1-2-5(7(11)12)9-3-4/h1-3,11-12H,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBSBEROHUIBPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C(=O)N)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254090 | |
Record name | B-[5-(Aminocarbonyl)-2-pyridinyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1164100-83-7 | |
Record name | B-[5-(Aminocarbonyl)-2-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1164100-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[5-(Aminocarbonyl)-2-pyridinyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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